molecular formula C11H14N2O B13802195 Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-

Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-

Cat. No.: B13802195
M. Wt: 190.24 g/mol
InChI Key: IWAMDWGNBWBXKA-UHFFFAOYSA-N
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Description

Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- is a chemical compound with the molecular formula C11H14N2O. It is also known as 4-Methoxyphenylacetonitrile. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- typically involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl cyanide
  • 4-Methoxyphenylacetonitrile
  • 4-Methoxybenzyl chloride

Uniqueness

Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]acetonitrile

InChI

InChI=1S/C11H14N2O/c1-14-11-4-2-10(3-5-11)6-8-13-9-7-12/h2-5,13H,6,8-9H2,1H3

InChI Key

IWAMDWGNBWBXKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNCC#N

Origin of Product

United States

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